CID 156592060
Description
CID 156592060, identified as oscillatoxin E, is a marine-derived cyclic peptide toxin belonging to the oscillatoxin family . These compounds are primarily isolated from cyanobacteria of the genus Moorea (formerly Lyngbya) and are known for their complex macrocyclic structures and bioactive properties. Oscillatoxins exhibit cytotoxicity, making them subjects of interest in pharmacological and ecological studies. Structural analysis via mass spectrometry (e.g., GC-MS) and chromatographic techniques (e.g., vacuum distillation fractionation) has been critical in characterizing oscillatoxins .
Properties
Molecular Formula |
C10H17N2NaO8P |
|---|---|
Molecular Weight |
347.21 g/mol |
InChI |
InChI=1S/C10H17N2O8P.Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;/h5-8,13H,2-4H2,1H3,(H,11,14,15)(H2,16,17,18);/t5?,6-,7+,8+;/m0./s1 |
InChI Key |
OUNZAUODDWJICN-TVEPBQBDSA-N |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O.[Na] |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 156592060 involves specific synthetic routes and reaction conditions. These methods typically require the use of hazardous chemicals, and appropriate personal protective equipment is necessary. The synthetic routes may involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: CID 156592060 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, such as temperature, pressure, and solvent used .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.
Scientific Research Applications
CID 156592060 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential effects on biological systems and pathways. In medicine, it may be investigated for its therapeutic potential in treating various diseases. In industry, it may be used in the production of materials with specific properties .
Mechanism of Action
The mechanism of action of CID 156592060 involves its interaction with specific molecular targets and pathways. These interactions may lead to changes in the chemical or biological properties of the compound, resulting in its observed effects. The exact mechanism may vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oscillatoxin E shares a core macrocyclic framework with other oscillatoxin derivatives. Below is a comparative analysis based on structural, functional, and analytical
Structural Similarities and Differences
The oscillatoxin family includes:
- Oscillatoxin D (CID: 101283546)
- 30-Methyl-Oscillatoxin D (CID: 185389)
- Oscillatoxin F (CID: 156582092)
| Compound | PubChem CID | Key Structural Variation | Molecular Formula* | Molecular Weight* |
|---|---|---|---|---|
| Oscillatoxin D | 101283546 | Base macrocyclic structure | Not reported | Not reported |
| 30-Methyl-Oscillatoxin D | 185389 | Methylation at position 30 | Not reported | Not reported |
| Oscillatoxin E | 156592060 | Unique side-chain modifications | Not reported | Not reported |
| Oscillatoxin F | 156582092 | Variant in hydroxylation or epoxide groups | Not reported | Not reported |
Key Observations:
Functional Group Variations: Methylation (e.g., 30-Methyl-Oscillatoxin D) and hydroxylation patterns distinguish these compounds. Such modifications influence solubility and bioactivity.
Macrocyclic Core : All oscillatoxins share a conserved macrocyclic scaffold, which is critical for their interaction with biological targets like ion channels or enzymes .
Analytical and Pharmacological Comparisons
Chromatographic Behavior:
- GC-MS Profiling: Oscillatoxin E (CID 156592060) was detected in vacuum-distilled fractions of cyanobacterial extracts, with retention times and mass spectra distinct from other oscillatoxins (e.g., Oscillatoxin D and F) .
- LC-ESI-MS : Collision-induced dissociation (CID) in mass spectrometry has been used to differentiate isomers within toxin families, such as distinguishing oscillatoxin E from F based on fragmentation patterns .
Bioactivity:
- Cytotoxicity: Oscillatoxin D and F exhibit potent activity against cancer cell lines (e.g., IC₅₀ values in the nanomolar range), likely due to their disruption of cellular membranes or protease inhibition .
- Ecosystem Impact : Oscillatoxins contribute to harmful algal blooms, affecting marine organisms through bioaccumulation .
Q & A
Q. Table 1: Key Frameworks for Research Design
Q. Table 2: Common Data Contradiction Resolution Workflow
| Step | Action | Example for this compound |
|---|---|---|
| 1 | Identify conflicting results | Variability in IC50 values across assays |
| 2 | Isolate experimental variables | Compare purity levels (HPLC vs. LC-MS) |
| 3 | Replicate under standardized conditions | Repeat assays with ≥95% pure compound |
| 4 | Apply statistical rigor | Use ANOVA to assess significance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
